
3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol is a complex organic compound characterized by the presence of tert-butyldimethylsilyloxy groups. These groups are often used in organic synthesis as protecting groups for hydroxyl functionalities due to their stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the silyloxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Potential use in the development of pharmaceuticals due to its stability and reactivity.
Industry: Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action for 3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol primarily involves the protection and deprotection of hydroxyl groups. The tert-butyldimethylsilyloxy groups provide steric hindrance, preventing unwanted reactions at the hydroxyl sites. The deprotection process typically involves the use of fluoride ions, which cleave the silicon-oxygen bond, releasing the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
3beta-tert-Butyldimethylsilyloxy-17-methyl-5alpha-androstane-17beta-ol-d5: Another compound with tert-butyldimethylsilyloxy groups used in neurology research.
2,5-Bis(tert-butyldimethylsilyloxy)furan: A related compound used in organic synthesis.
Uniqueness
3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol is unique due to its specific structure and the presence of two tert-butyldimethylsilyloxy groups, which provide enhanced stability and reactivity compared to similar compounds .
Properties
CAS No. |
497181-38-1 |
|---|---|
Molecular Formula |
C17H39NO3Si2 |
Molecular Weight |
361.7 g/mol |
IUPAC Name |
(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]piperidin-4-ol |
InChI |
InChI=1S/C17H39NO3Si2/c1-16(2,3)22(7,8)20-13-11-18-12-14(15(13)19)21-23(9,10)17(4,5)6/h13-15,18-19H,11-12H2,1-10H3/t13-,14-/m1/s1 |
InChI Key |
WKMIIXORGLTTHE-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CNC[C@H](C1O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CNCC(C1O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)
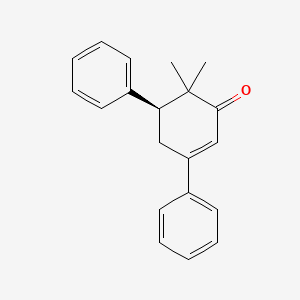
![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)
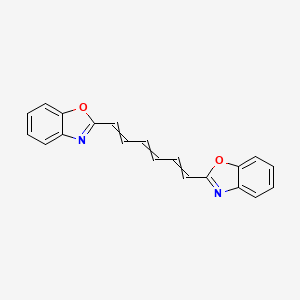
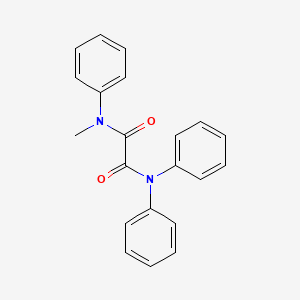
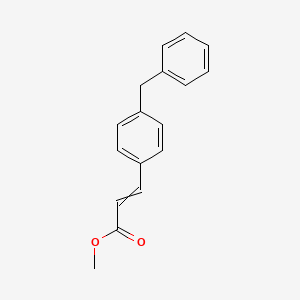
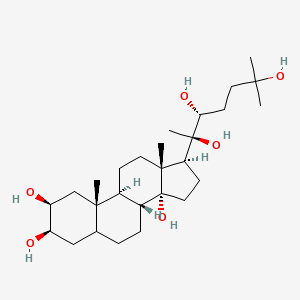
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
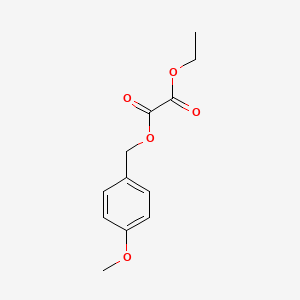
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
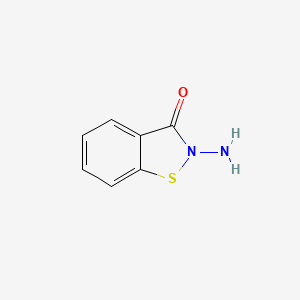
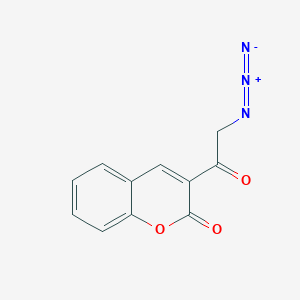
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)
